Acetic acid, chromium(3+) salt
Description
Acetic acid, chromium(3+) salt (CAS 1066-30-4), also known as chromic acetate or chromium(III) acetate, is a coordination compound with the molecular formula C₆H₉CrO₆ (Cr(CH₃COO)₃). It exists as a greenish-gray powder or solution and is widely used in industrial applications such as textile dyeing (as a mordant), catalysis, and tanning .
Properties
IUPAC Name |
acetic acid;chromium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cr/c1-2(3)4;/h1H3,(H,3,4); | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETKGQMGLZKKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.[Cr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17593-70-3 | |
| Record name | Acetic acid, chromium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17593-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reduction of Chromium(VI) Species in Acetic Acid
Early methods for synthesizing chromium(III) acetate involved the reduction of hexavalent chromium compounds, such as chromic acid (H₂CrO₄), in acetic acid. This process generates a mixture of polynuclear chromium(III) complexes through redox reactions. For instance, dissolving chromium trioxide (CrO₃) in glacial acetic acid under reflux conditions yields a green solution containing the trinuclear complex [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺. The reaction proceeds as follows:
This method often produces a mixture of species, including violet [Cr₈(OH)₈(O₂CCH₃)₁₆] and mononuclear Cr(H₂O)₆₃, depending on aging and purification steps.
Reaction of Chromium(III) Salts with Acetates
An alternative approach involves reacting chromium(III) salts, such as chromium chloride (CrCl₃·6H₂O), with sodium acetate (NaO₂CCH₃) in aqueous media. The reaction forms basic chromium acetate precipitates, which are isolated via filtration and dried. For example:
This route is advantageous for scalability but requires careful pH control to avoid hydrolysis and colloidal by-products.
Mononuclear Chromium(III) Acetate Synthesis
Reaction of Chromium Hydroxide with Acetic Acid
A well-defined mononuclear complex, Cr(H₂O)₆₃, is synthesized by reacting chromium hydroxide ([Cr(OH)₃(H₂O)₃]) with excess acetic acid. The reaction produces blue needle-shaped crystals, which decompose under ambient conditions to form violet polynuclear species:
Despite its structural clarity, this method is limited by the instability of the mononuclear product, which transitions to polynuclear complexes upon exposure to air.
Industrial-Scale Preparation
Chromium Oxide and Acetic Acid Reaction
A modern industrial method involves heating chromium(III) oxide (Cr₂O₃) with acetic acid, an initiator (e.g., sodium acetate), and water at 70–80°C. The reaction is stirred for 4–6 hours, cooled, and filtered to isolate the product as a blue/grey-green powder. Key advantages include:
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Simplified operations : Eliminates multi-step crystallization.
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High yield : Achieves >85% purity with minimal by-products.
The process is represented as:
Purification and Isolation Techniques
Cation Exchange Chromatography
Commercial chromium(III) acetate often contains mixed polynuclear species. To isolate specific complexes, such as the neutral octanuclear [Cr₈(OH)₈(O₂CCH₃)₁₆], cation exchange chromatography is employed. A solution of commercial acetate is passed through a Dowex 50W×2 column, retaining cationic species while eluting the neutral octanuclear complex. Slow evaporation of the eluent yields dark-violet crystals of [Cr₈(OH)₈(O₂CCH₃)₁₆]·30H₂O.
Structural and Process Comparison
The table below summarizes key preparation methods, reagents, and outcomes:
| Method | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cr(VI) reduction | CrO₃, CH₃COOH | Reflux, 120°C | [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ | 60–70% | |
| Cr(III) salt reaction | CrCl₃, NaO₂CCH₃ | Aqueous, pH 4–5 | [Cr₃O(O₂CCH₃)₆(H₂O)₃]Cl | 75–80% | |
| Chromium hydroxide reaction | [Cr(OH)₃(H₂O)₃], CH₃COOH | Ambient, 25°C | Cr(H₂O)₆₃ | 50–55% | |
| Industrial synthesis | Cr₂O₃, CH₃COOH | 70–80°C, 6 hours | [Cr₃O(O₂CCH₃)₆(H₂O)₃]⁺ (mixed phases) | >85% | |
| Cation exchange purification | Commercial Cr(OAc)₃ | Column chromatography | [Cr₈(OH)₈(O₂CCH₃)₁₆]·30H₂O | 40–45% |
Stability and Decomposition Pathways
Chromium(III) acetate products are prone to decomposition, especially under ambient conditions. The mononuclear Cr(H₂O)₆₃ loses acetic acid and water, transitioning to violet polynuclear species. Thermogravimetric analysis (TGA) of [Cr₃O(O₂CCH₃)₆(H₂O)₃]Cl shows mass loss steps at 110°C (water) and 220°C (acetate ligands) .
Chemical Reactions Analysis
Hydrolysis and Aquation Reactions
Chromium(III) acetate undergoes hydrolysis in aqueous solutions, forming hexaaquachromium(III) ions . This complex is acidic, with typical solution pH values ranging from 2–3 due to proton dissociation :
At higher pH (e.g., with NaOH or NH₃), sequential deprotonation leads to insoluble chromium(III) hydroxide precipitates , which redissolve in excess base to form green hydroxo complexes like .
Ligand Substitution Reactions
Chromium(III) acetate participates in ligand exchange, where acetate or water ligands are replaced by other anions (e.g., Cl⁻, SO₄²⁻):
Key Examples:
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Chloride substitution : In chloride-rich solutions, forms, altering solution color from violet to green .
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Sulfate substitution : Heating chromium(III) acetate solutions replaces one water ligand with sulfate, producing .
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Carboxylate exchange : Chromium(III) reacts with higher carboxylic acids (e.g., propionic acid) to form complexes like .
Precipitation Behavior
Chromium(III) acetate solutions precipitate chromium hydroxide under alkaline conditions. Key factors affecting precipitation rates include:
| Parameter | Effect on Precipitation Rate | Induction Period (min) |
|---|---|---|
| pH (7–10) | ↑ pH → ↑ rate | 1,200 (pH 7) → <200 (pH 10) |
| Temperature | ↑ temp → ↑ rate | Halved at 45°C vs. 25°C |
| Acetate/Cr ratio | ↑ OAc/Cr → ↓ rate | Extended by 3–9x ratios |
Data sourced from constant-pH experiments in 1% KCl .
Redox Reactions
Chromium(III) acetate is synthesized via reduction of chromium(VI) compounds in acetic acid. For example, potassium dichromate reacts with ethanol and sulfuric acid:
The resulting combines with sulfate and potassium ions to crystallize as chrome alum () .
Coordination with Organic Ligands
Chromium(III) acetate binds strongly to carboxylates, forming stable complexes. Its structure consists of a trinuclear core . This reactivity is exploited in:
Scientific Research Applications
Textile Dyeing and Tanning
Chromium(III) acetate is widely used in the textile industry for dyeing fabrics and leather tanning. Its mordant properties enhance dye affinity and light stability in textiles, making it suitable for wool, cotton, and silk fibers. The compound acts by forming complexes with dye molecules, thereby improving color fastness and vibrancy .
| Application | Description |
|---|---|
| Dyeing | Enhances dye affinity and stability in textiles. |
| Tanning | Used to treat leather, providing durability and resistance to decay. |
Catalysis in Organic Synthesis
In organic chemistry, chromium(III) acetate serves as a catalyst for various reactions. It is particularly effective in oxidation reactions and can facilitate the synthesis of complex organic compounds. Its role as a catalyst is crucial in the production of pharmaceuticals and fine chemicals .
Photographic Emulsions
Chromium(III) acetate is utilized in hardening photographic emulsions. Its ability to improve the stability of emulsions makes it valuable in the photographic industry, where high-quality images are essential .
Environmental Applications
Research indicates that chromium(III) compounds have lower mobility in soil compared to chromium(VI), suggesting that they pose less environmental risk when properly managed. This property makes chromium(III) acetate a preferable choice in applications where soil contamination is a concern .
Safety and Environmental Considerations
While chromium(III) acetate has beneficial applications, it also poses health risks upon exposure. Inhalation can irritate the respiratory system, while skin contact may cause dermatitis or allergic reactions . Regulatory bodies classify it as hazardous, necessitating proper handling protocols to minimize exposure risks.
| Hazard Type | Description |
|---|---|
| Acute Effects | Irritation of skin, eyes, and respiratory tract. |
| Chronic Effects | Potential skin allergies; long-term exposure may lead to serious health issues. |
Case Study 1: Textile Industry
A study conducted on the use of chromium(III) acetate in wool dyeing demonstrated significant improvements in color retention under various washing conditions compared to traditional methods. The results indicated that fabrics treated with chromium(III) exhibited enhanced color fastness and durability.
Case Study 2: Organic Synthesis
In a research project focused on pharmaceutical development, chromium(III) acetate was employed as a catalyst for synthesizing complex organic molecules. The study highlighted its effectiveness in facilitating reactions that would otherwise require harsher conditions or more toxic reagents.
Mechanism of Action
The mechanism of action of acetic acid, chromium(3+) salt involves its interaction with various molecular targets. In biological systems, chromium(III) ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity or modify protein interactions, leading to various biological effects. The pathways involved include the modulation of glucose metabolism and the inhibition of certain metabolic enzymes .
Comparison with Similar Compounds
Structural Analogs: Chromium(III) Salts
Chromium(III) forms various salts with different anions. Key examples include:
Key Differences :
- Solubility : Chromium(III) chloride and nitrate exhibit higher water solubility than acetate due to the smaller anion size and ionic character .
- Reactivity : Nitrate acts as an oxidizing agent, while acetate is a milder ligand, influencing redox stability .
- Applications : Acetate’s role as a mordant is unique among chromium salts due to its ability to bind organic dyes .
Functional Analogs: Metal Acetates
Metal acetates share the acetate anion but differ in central metal ions, leading to varied properties:
Key Differences :
Tables Referenced :
- Table 1: Structural analogs of chromium(III) salts.
- Table 2: Functional analogs (metal acetates).
Biological Activity
Acetic acid, chromium(III) salt, commonly referred to as chromium(III) acetate, is a compound that has garnered attention due to its biological activity and potential applications in various fields, including biochemistry and toxicology. This article presents a detailed exploration of its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C6H9CrO6
- Molecular Weight : 179.01 g/mol
- CAS Number : 1066-30-4
Chromium(III) acetate is typically encountered as a green crystalline solid. It is soluble in water and forms basic solutions upon dissolution, which can neutralize acids without generating significant heat .
Chromium(III) is considered biologically essential for glucose metabolism and lipid metabolism in humans. It plays a role in enhancing insulin sensitivity and may influence various cellular signaling pathways . However, the biological activity of chromium compounds can vary significantly between oxidation states:
- Chromium(III) : Generally regarded as less toxic and essential for metabolic processes.
- Chromium(VI) : Highly toxic and carcinogenic, capable of causing DNA damage through oxidative stress.
The differences in biological activity between these oxidation states are crucial for understanding the implications of chromium(III) acetate in health and disease.
Toxicological Studies
Research indicates that chromium(III) compounds, including chromium(III) acetate, exhibit low mutagenic potential. In studies involving various strains of Salmonella typhimurium, chromium(III) acetate did not induce mutagenicity, contrasting sharply with chromium(VI) compounds which showed significant mutagenic effects .
Table 1: Toxicity Data for Chromium Compounds
| Compound | LD50 (mg/kg) | Mutagenicity |
|---|---|---|
| Chromium(III) Acetate | 2365 | Negative |
| Sodium Dichromate | 50 | Positive |
| Potassium Chromate | 100 | Positive |
Source: Toxicological data compiled from multiple studies.
Case Studies
- Insulin Sensitivity : A study highlighted the role of chromium(III) in improving insulin sensitivity among individuals with type 2 diabetes. Supplementation with chromium(III) was associated with enhanced glucose metabolism and reduced insulin resistance .
- Cellular Mechanisms : Research demonstrated that chromium(III) can form complexes with proteins and DNA, potentially leading to alterations in cellular signaling pathways. This property has been linked to both beneficial metabolic effects and adverse effects such as DNA-protein crosslinking under certain conditions .
Environmental Impact
Chromium(III) acetate exhibits high mobility in soil environments due to its chemical properties. It tends to adsorb strongly to soil particles compared to its hexavalent counterpart, which is more mobile and toxic . The environmental implications of chromium compounds are significant, particularly regarding their potential bioaccumulation and toxicity in ecosystems.
Q & A
Q. How can the acidity/basicity of chromium(III) acetate solutions be experimentally determined, and what factors influence its pH?
Chromium(III) acetate solutions exhibit acidity due to the hydrolysis of the Cr³⁺ ion, a Lewis acid, which releases H⁺ ions. The acetate ion (CH₃COO⁻), a weak base, may partially counteract this acidity. To determine pH:
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Prepare a 0.1 M aqueous solution of chromium(III) acetate.
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Measure pH using a calibrated pH meter or universal indicator.
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Compare results to theoretical predictions based on ion hydrolysis:
Table 1: pH of Chromium(III) Salts vs. Acetate Salts
| Salt | pH Range | Dominant Ion Behavior |
|---|---|---|
| Chromium(III) chloride | 2.5–3.5 | Cr³⁺ hydrolysis (acidic) |
| Sodium acetate | 8.5–9.5 | CH₃COO⁻ hydrolysis (basic) |
| Chromium(III) acetate | 3–5 | Competing Cr³⁺/CH₃COO⁻ effects |
Q. What standardized methods are used to synthesize chromium(III) acetate, and how is purity validated?
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Synthesis : React chromium(III) hydroxide with glacial acetic acid under reflux:
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Purification : Recrystallize from aqueous ethanol to remove unreacted acid or chromium oxides.
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Validation :
Q. How is chromium(III) acetate classified in terms of salt type (acidic, basic, neutral) based on its constituent ions?
Chromium(III) acetate is an acidic salt due to:
- Cation : Cr³⁺ (from weak base Cr(OH)₃, which hydrolyzes to release H⁺).
- Anion : CH₃COO⁻ (from weak acid CH₃COOH, which partially hydrolyzes to OH⁻). The acidic behavior of Cr³⁺ dominates, making the overall solution acidic .
Advanced Research Questions
Q. What experimental challenges arise in quantifying chromium(III) acetate’s thermodynamic stability, and how can they be mitigated?
- Challenges :
- Hydrate formation (e.g., Cr(CH₃COO)₃·nH₂O) alters stability measurements .
- Ligand displacement in aqueous solutions (e.g., acetate ligands may hydrolyze or exchange with OH⁻).
- Mitigation Strategies :
- Conduct experiments under inert atmospheres (N₂/Ar) to prevent oxidation.
- Use non-aqueous solvents (e.g., DMSO) for calorimetric studies.
- Pair TGA with differential scanning calorimetry (DSC) to isolate decomposition steps .
Q. How do contradictory reports on chromium(III) acetate’s catalytic activity in oxidation reactions arise, and how can they be resolved?
- Sources of Contradiction :
- Varied synthesis methods leading to impurities (e.g., residual acetic acid or chromium oxides).
- Differences in reaction conditions (pH, temperature, solvent polarity).
- Resolution Methods :
- Standardize catalyst synthesis and characterization (e.g., XRD for crystallinity, BET for surface area).
- Control reaction parameters using design-of-experiments (DoE) frameworks.
- Compare turnover frequencies (TOF) under identical conditions .
Q. What advanced spectroscopic techniques are required to elucidate the coordination geometry of chromium(III) acetate?
- X-ray Absorption Spectroscopy (XAS) : Determine Cr³⁺ coordination number and bond distances.
- Electron Paramagnetic Resonance (EPR) : Probe electronic environment of Cr³⁺ (d³ configuration).
- Raman Spectroscopy : Identify acetate ligand binding modes (monodentate vs. bidentate).
- Single-Crystal XRD : Resolve 3D structure, including Jahn-Teller distortions common in Cr³⁺ complexes .
Methodological Considerations
- Data Reproducibility : Document synthesis protocols (e.g., molar ratios, reflux duration) per ACS Style Guide standards .
- Error Analysis : Quantify uncertainties in pH measurements (±0.05 pH units) and elemental analysis (±0.3% for C/H/N analyzers) .
- Ethical Practices : Use peer-reviewed databases (e.g., SciFinder, Reaxys) for literature reviews, avoiding unreliable sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
